N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-5-12-25-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(24-2)13-18(17)26-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIVCPAXAONWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the reaction of 6-methoxybenzo[d]thiazole with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s benzothiazole and benzamide moieties are critical to its properties. Comparisons with analogous molecules highlight the impact of substituents on solubility, melting points, and bioactivity:
Key Structural Analogs :
Impact of Alkoxy Chain Length :
Physicochemical Properties
Melting points and yields vary significantly with structural modifications:
Physical Data Comparison :
*Note: Data for the target compound are inferred from analogs.
Enzyme Inhibition :
- Piperazine-substituted analogs (i) show enhanced enzyme inhibitory effects due to improved hydrogen bonding .
Antimicrobial Activity :
Corrosion Inhibition :
- Amino-substituted benzothiazoles (, ABTB) achieve >80% inhibition in acidic media via adsorption .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its broad spectrum of biological activities. The general structure can be represented as follows:
This structure includes:
- A benzothiazole ring, contributing to its biological activity.
- A pentyloxy group that may enhance lipophilicity and cellular uptake.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, benzothiazole compounds have demonstrated efficacy against various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism often involves the inhibition of tumor-associated enzymes such as carbonic anhydrases (CAs), which are crucial for tumor growth and survival.
Case Study:
A study by Aiello et al. synthesized fluorinated benzothiazole derivatives and evaluated their anticancer activity against MDA-MB-468 and MCF-7 cell lines. The derivatives exhibited GI50 values of 0.57 µM and 0.4 µM, respectively, indicating potent anticancer activity compared to standard agents like 5-fluorouracil .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Derivative 1 | MCF-7 | 0.4 |
| Derivative 2 | MDA-MB-468 | 0.57 |
Anti-inflammatory Effects
Benzothiazole derivatives have also been reported to exhibit anti-inflammatory properties. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Research Findings:
A review indicated that certain benzothiazole derivatives could significantly reduce inflammation in animal models by modulating the NF-kB pathway, leading to decreased expression of inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- Inhibition of carbonic anhydrase (CA) contributes to reduced tumor growth.
- Interaction with other target enzymes involved in cancer proliferation.
-
Apoptosis Induction:
- Activation of apoptotic pathways in cancer cells has been observed, leading to increased cell death.
-
Antioxidant Activity:
- Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress induced by cancer treatments.
Q & A
Q. How can the synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent side reactions. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at 30-minute intervals. Purify intermediates via column chromatography with gradient elution (hexane:ethyl acetate). Final recrystallization in ethanol/water mixtures enhances purity. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amide coupling) are critical for minimizing byproducts .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use -NMR and -NMR to confirm backbone structure and substituent positions (e.g., methoxy and pentyloxy groups). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via HPLC with a C18 column (acetonitrile/water mobile phase). Differential scanning calorimetry (DSC) identifies polymorphic forms, while IR spectroscopy confirms functional groups (amide C=O stretch at ~1650 cm) .
Q. How do the methoxy and pentyloxy substituents influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The methoxy group on the benzothiazole ring enhances electron density, favoring electrophilic substitutions (e.g., nitration). The pentyloxy chain increases lipophilicity, affecting solubility in polar solvents. For functionalization, protect the amide group with Boc anhydride before modifying the benzothiazole core. Reductive alkylation or palladium-catalyzed cross-coupling can introduce additional groups without degrading the benzamide scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate the effects of specific substituents. Compare assay conditions (e.g., cell lines, incubation times) and validate target engagement via competitive binding assays. Use X-ray crystallography or cryo-EM to confirm binding modes. For example, variations in IC values may arise from differences in cellular permeability due to the pentyloxy group’s conformational flexibility .
Q. What computational strategies predict the compound’s interactions with enzymatic targets (e.g., kinases or GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or PARP). Validate predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants for substituent electronic effects improve predictive accuracy. Solvent-accessible surface area (SASA) analysis evaluates hydrophobic interactions mediated by the pentyloxy chain .
Q. How does the compound’s stability under physiological conditions impact in vivo efficacy studies?
- Methodological Answer : Assess metabolic stability in liver microsomes (human/rodent) using LC-MS to identify degradation products (e.g., hydrolysis of the amide bond). Simulate gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) to evaluate oral bioavailability. Stabilize the compound via nanoformulation (liposomes or PLGA nanoparticles) or prodrug strategies (e.g., esterification of the pentyloxy group) .
Q. What strategies differentiate this compound’s mechanism of action from structurally similar benzothiazole derivatives?
- Methodological Answer : Perform competitive radioligand binding assays to confirm target specificity. Use CRISPR-Cas9 gene editing to knockout putative targets and assess phenotypic rescue. Compare transcriptomic profiles (RNA-seq) of cells treated with this compound versus analogs. For example, the 6-methoxy group may uniquely inhibit cytochrome P450 isoforms, altering metabolic pathways compared to ethyl or fluoro-substituted analogs .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to account for the compound’s solubility limitations?
- Methodological Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute in culture media containing 0.01% Tween-80 to prevent aggregation. Use dynamic light scattering (DLS) to verify nanoparticle size if precipitates form. Include vehicle controls and validate solubility at each dose via UV-Vis spectroscopy (λ = 254 nm). For in vivo studies, use pharmacokinetic modeling to adjust dosing intervals based on clearance rates .
Q. What statistical approaches are recommended for analyzing contradictory results in enzyme inhibition assays?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical modeling to integrate historical data and refine IC estimates. Outlier detection (Grubbs’ test) identifies technical artifacts. Confirm reproducibility via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Comparative and Mechanistic Studies
Q. How does the compound’s selectivity for cancer versus normal cells correlate with its functional groups?
- Methodological Answer :
Profile cytotoxicity across cancer (HeLa, MCF-7) and normal (HEK293, NIH/3T3) cell lines using MTT assays. Replace the pentyloxy group with shorter alkoxy chains (methoxy, ethoxy) to assess hydrophobicity-driven selectivity. RNA interference (siRNA) screens identify pathways preferentially disrupted in cancer cells (e.g., PI3K/Akt). The methoxy group’s hydrogen-bonding potential may enhance binding to overexpressed receptors in malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
